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Foundational

Crystallographic Data for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol: A Search for Structure and Insights

An in-depth investigation into the publicly available scientific literature and structural databases reveals a critical absence of experimental crystal structure and X-ray diffraction data for the compound 2-Methyl-5-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth investigation into the publicly available scientific literature and structural databases reveals a critical absence of experimental crystal structure and X-ray diffraction data for the compound 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. While this molecule is recognized and available commercially, its three-dimensional solid-state architecture remains uncharacterized in the public domain.

This guide was intended to provide a comprehensive technical overview of the crystal structure of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol for researchers, scientists, and professionals in drug development. However, extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have yielded no deposited crystallographic information file (CIF) or published studies detailing the single-crystal X-ray analysis of this specific compound.

The following sections will detail the search strategy undertaken, summarize the available information on related compounds, and discuss the implications of this data gap for the scientific community.

The Significance of Crystallographic Data in Drug Development

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery and development. A crystal structure provides invaluable insights into:

  • Molecular Conformation: The exact spatial arrangement of atoms, which dictates how the molecule interacts with biological targets.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern how molecules pack in a solid state. This is crucial for understanding physical properties like solubility and melting point.

  • Structure-Activity Relationships (SAR): By understanding the shape and electronic properties of a molecule, researchers can make informed decisions to optimize its biological activity and pharmacokinetic profile.

For a molecule like 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, which contains key functional groups often found in bioactive compounds (a pyridine ring, a hydroxyl group, a methyl group, and a trifluoromethyl group), a crystal structure would be a foundational piece of data for any rational drug design program. The trifluoromethyl group, in particular, is a common substituent in pharmaceuticals, known for its ability to enhance metabolic stability and binding affinity.

Summary of Available Information

While the crystal structure of the target compound is not available, searches have yielded information on its chemical properties and related molecules:

  • Chemical Identity: The compound is identified by its IUPAC name, 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, and its unique chemical identifiers. It is commercially available from various suppliers, indicating its synthesis is established.

  • Related Compounds: The scientific literature contains information on the synthesis and, in some cases, the crystal structures of other trifluoromethyl-substituted pyridine derivatives. These related structures can offer some predictive insights into the potential conformation and intermolecular interactions of the target molecule, but they are not a substitute for direct experimental data.

Experimental Workflow: A Generalized Approach to Structure Determination

Had the crystal structure been determined, the experimental process would have likely followed a standardized workflow. This generalized protocol serves as a reference for researchers aiming to characterize similar novel compounds.

Step 1: Synthesis and Crystallization

The initial step involves the chemical synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. Following synthesis and purification, the critical phase of crystallization is undertaken to obtain single crystals of sufficient quality for X-ray diffraction.

Experimental Protocol for Crystallization (Hypothetical):

  • Solvent Selection: A screening of various solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile, and their combinations with water) would be performed to identify suitable candidates in which the compound has moderate solubility.

  • Crystallization Technique: Several techniques would be employed to induce crystallization:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth. This can be set up in either a hanging-drop or sitting-drop configuration.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, decreasing solubility and leading to crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor and prepared for X-ray diffraction analysis.

Step 2: X-ray Diffraction Data Collection and Structure Solution

A high-quality single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

Data Collection and Refinement Protocol (Generalized):

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations. The intensity and position of the diffracted spots are recorded.

  • Unit Cell Determination: The diffraction data is used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Path Forward

The logical workflow from a synthesized compound to a fully characterized crystal structure is a cornerstone of chemical and pharmaceutical research.

Caption: A generalized workflow for the determination of a small molecule's crystal structure.

Conclusion and Future Outlook

The absence of a publicly available crystal structure for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol represents a significant knowledge gap. For researchers in drug development and materials science, the determination and publication of this structure would be a valuable contribution to the field. It would enable detailed computational modeling, facilitate a deeper understanding of its physicochemical properties, and provide a solid foundation for the rational design of new therapeutic agents. The scientific community is encouraged to pursue the crystallization and structural analysis of this and other similarly under-characterized compounds to enrich our collective understanding of the relationship between molecular structure and function.

References

Due to the lack of specific data for the topic compound, a formal reference list cannot be generated. The information presented is based on established principles of X-ray crystallography and drug discovery. Authoritative sources in these fields include:

  • Crystal Structure Analysis: A Primer by Jenny P. Glusker and Kenneth N. Trueblood.
  • The Cambridge Structural Database (CSD) for small-molecule organic and metal-organic crystal structures.
  • Journals such as Acta Crystallographica, the Journal of Medicinal Chemistry, and Crystal Growth & Design.
Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Executive Summary Structural & Physicochemical Profiling The physicochemical behavior of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is dictated by the competing electronic and steric effects of its substituents. The -CF₃ g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural & Physicochemical Profiling

The physicochemical behavior of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is dictated by the competing electronic and steric effects of its substituents. The -CF₃ group exerts a strong electron-withdrawing effect (-I, -M), which significantly acidifies the 3-hydroxyl group while simultaneously reducing the basicity of the pyridine nitrogen. Conversely, the 2-methyl group provides weak electron donation (+I) and localized steric shielding around the nitrogen lone pair.

The incorporation of fluorine atoms, particularly as a -CF₃ moiety, is a proven strategy to enhance the bioavailability and pharmacological properties of resulting compounds, making them highly effective in drug design [[1]]([Link]).

Quantitative Physicochemical Data
PropertyValueCausality / Mechanistic Note
Molecular Formula C₇H₆F₃NO-
Molecular Weight 177.12 g/mol -
CAS Registry Number 1402671-55-9Standardized identifier .
LogP (Predicted) 1.8 – 2.1Enhanced lipophilicity driven by the highly hydrophobic 5-CF₃ group, optimal for membrane permeability.
pKa (Hydroxyl) ~7.2 – 7.6Acidified relative to standard phenol due to the strong inductive pull of the meta-CF₃ group.
pKa (Pyridinium) ~3.2 – 3.8Nitrogen basicity is suppressed by the -CF₃ group, ensuring the molecule remains largely uncharged at physiological pH.
TPSA 33.12 ŲTopological Polar Surface Area is well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4One strong donor (3-OH); four acceptors (Pyridine N, 3-OH oxygen, and -CF₃ fluorines).

Pharmacophore Logic & Metabolic Stability

In medicinal chemistry, the placement of functional groups on a heterocyclic core is never arbitrary. The specific substitution pattern of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol creates a highly stable pharmacophore. The -CF₃ group occupies the 5-position, a common site for Cytochrome P450 (CYP450) mediated oxidative metabolism. By blocking this site with a robust C-F bond network, the metabolic half-life of derived drugs is significantly extended.

Pharmacophore Core Pyridine Scaffold Base Framework CF3 5-CF3 Group Metabolic Shielding Increased Lipophilicity Core->CF3 Pos 5 OH 3-OH Group H-Bond Donor Receptor Anchoring Core->OH Pos 3 CH3 2-CH3 Group Steric Hindrance pKa Modulation Core->CH3 Pos 2

Fig 1: Pharmacophoric contributions of substituents on the pyridine core.

Validated Synthetic Methodology: C-H Borylation & Oxidation

Direct hydroxylation of electron-deficient pyridines is notoriously difficult and often results in poor yields or complex mixtures. A highly elegant, literature-backed approach utilizes an Iridium-catalyzed regioselective C-H borylation followed by oxidative cleavage .

Synthesis A 2-Methyl-5-(trifluoromethyl) pyridine B C-H Borylation [Ir(OMe)(cod)]2, B2pin2 A->B C 3-BPin Intermediate B->C D Oxidation Oxone, Acetone/H2O C->D E 2-Methyl-5-(trifluoromethyl) pyridin-3-ol D->E

Fig 2: Synthetic workflow for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol via borylation-oxidation.

Step 1: Regioselective Iridium-Catalyzed C-H Borylation

Rationale: Iridium-catalyzed C-H borylation leverages steric gradients. The bulky 5-CF₃ group directs the active Ir-boryl complex away from the 4- and 6-positions, forcing borylation selectively at the 3-position (ortho to the smaller 2-methyl group) .

  • Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.5 eq).

  • Catalyst Addition: Add the precatalyst [Ir(OMe)(cod)]₂ (1.5 mol%) and the sterically demanding ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%). Note: The dtbpy ligand ensures the formation of the highly active mono-nuclear Ir complex while preventing catalyst deactivation.

  • Reaction: Dissolve the mixture in anhydrous THF (0.5 M), seal the tube, and heat at 80 °C for 16 hours.

  • Validation: Monitor the conversion via GC-MS. Once the starting material is consumed, remove the solvent in vacuo to isolate the crude 3-BPin intermediate.

Step 2: Oxidative Cleavage to the Pyridinol

Rationale: The C-B bond is stereoretentively oxidized to a C-O bond. Using Oxone (potassium peroxymonosulfate) provides a mild, highly efficient oxidation that is fully compatible with the pyridine nitrogen, actively avoiding unwanted N-oxide formation .

  • Solvation: Dissolve the crude boronic ester in acetone (0.2 M) in a round-bottom flask.

  • Oxidation: Prepare a 0.5 M aqueous solution of Oxone (1.2 eq) and add it dropwise to the acetone solution at room temperature.

  • Reaction Monitoring: Stir vigorously for 10–15 minutes. Caution: The reaction is remarkably fast; extended reaction times may lead to degradation or over-oxidation.

  • Quench & Workup: Quench the reaction with aqueous NaHSO₃ to neutralize excess oxidant (verify complete neutralization with KI-starch paper). Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Analytical Characterization Protocol

To ensure the integrity of the synthesized batch, the following spectral signatures must be validated. This self-validating analytical framework ensures no regioisomers (e.g., 4-OH or 6-OH derivatives) are present.

Analytical TechniqueKey SignaturesCausality / Assignment
¹H NMR (CDCl₃) ~2.5 ppm (s, 3H)Methyl group at C2. Appears as a singlet due to the lack of adjacent protons on the pyridine ring.
~7.3 ppm (d, 1H)Pyridine C4 proton. Splits into a doublet via meta-coupling with the C6 proton.
~8.4 ppm (d, 1H)Pyridine C6 proton. Highly deshielded by the adjacent electronegative nitrogen and the -CF₃ group.
¹⁹F NMR (CDCl₃) ~ -62.5 ppm (s, 3F)Trifluoromethyl group at C5. Characteristic downfield shift for a -CF₃ group on an electron-deficient heteroaromatic ring.
LC-MS (ESI+) m/z 178.1 [M+H]⁺Exact monoisotopic mass of the neutral species is 177.04 Da. Protonation occurs readily at the pyridine nitrogen during electrospray ionization.

References

  • LookChem - 3,4-Difluorobenzaldehyde Applications and Fluorine Bioavailability[1]. Available at:[Link]

  • National Institutes of Health (PMC) - Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines[2]. Available at:[Link]

Sources

Foundational

Computational Modeling of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Binding Affinity to a Putative Kinase Target

An In-depth Technical Guide This guide provides a comprehensive, technically-grounded workflow for predicting the binding affinity of the novel small molecule, 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, to a representativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

This guide provides a comprehensive, technically-grounded workflow for predicting the binding affinity of the novel small molecule, 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, to a representative biological target. Given the structural motifs of the ligand—a substituted pyridine ring often found in kinase inhibitors—we have selected p38 Mitogen-Activated Protein (MAP) Kinase as a plausible and well-characterized target for this demonstrative study.

The methodologies outlined herein are designed for researchers, computational chemists, and drug development professionals. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the described workflow is both robust and self-validating.

Introduction: The Imperative for Predictive Affinity Modeling

In modern drug discovery, the early and accurate prediction of a ligand's binding affinity for its biological target is paramount.[1] It allows for the efficient prioritization of candidate molecules, reducing the time and cost associated with preclinical development. Computational methods provide a powerful lens to inspect these molecular recognition events at an atomic level.[2]

This guide will detail a multi-stage computational approach, beginning with the initial prediction of the binding pose via molecular docking and culminating in a more rigorous evaluation of binding stability and free energy through molecular dynamics (MD) simulations.

The Ligand: 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

This molecule contains a trifluoromethyl group, which can enhance binding affinity and metabolic stability, and a pyridin-3-ol scaffold, a common feature in kinase inhibitors. Its precise biological targets are not widely documented, making it an ideal candidate for exploratory computational analysis.

The Overall Computational Workflow

A successful binding affinity prediction requires a sequential and logical progression of computational tasks. Each step builds upon the last, increasing the level of accuracy and computational investment.

G cluster_0 System Preparation cluster_1 Pose Prediction cluster_2 Refinement & Stability cluster_3 Affinity Quantification PDB Fetch Target Structure (e.g., PDB ID: 3HEC) PrepP Prepare Protein: - Remove water/heteroatoms - Add hydrogens - Assign protonation states PDB->PrepP Ligand Generate Ligand 3D Structure PrepL Prepare Ligand: - Assign atom types - Calculate partial charges (GAFF Force Field) Ligand->PrepL Dock Molecular Docking (AutoDock Vina) PrepP->Dock PrepL->Dock Analysis1 Analyze Poses & Select Best Candidate Dock->Analysis1 MD_Setup Build Protein-Ligand Complex System Analysis1->MD_Setup Solvate Solvation & Ionization (GROMACS) MD_Setup->Solvate Equilibrate Minimization & Equilibration (NVT, NPT) Solvate->Equilibrate ProductionMD Production MD Simulation Equilibrate->ProductionMD BFE Binding Free Energy Calculation (MM/PBSA) ProductionMD->BFE Analysis2 Analyze Trajectory: - RMSD/RMSF - Hydrogen Bonds ProductionMD->Analysis2

Figure 1: High-level computational workflow for binding affinity prediction.

Part 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of all subsequent calculations. This stage involves preparing both the protein receptor and the small molecule ligand.

Target Protein Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often incomplete. They may lack hydrogen atoms, have missing loops or sidechains, and contain experimental artifacts (e.g., crystallization agents) that must be removed. Correct protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are critical for accurately modeling electrostatic interactions, which are major drivers of binding.

Experimental Protocol: Preparing p38 MAP Kinase (PDB ID: 3HEC)

  • Fetch Structure: Download the PDB file for p38 MAP Kinase, for instance, PDB ID: 3HEC, which is complexed with a known inhibitor. This co-crystallized ligand's position is invaluable for defining the binding site.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules: water (HOH), co-solvents, and any ions not critical for structural integrity.

    • Separate the protein chain(s) from the co-crystallized ligand. The ligand will be used to define the docking search space.

  • Add Hydrogens and Assign Protonation:

    • Use a tool like PDB2PQR to add hydrogen atoms and predict the protonation states of titratable residues at a physiological pH (e.g., 7.4). This step is crucial for establishing correct hydrogen bond networks.

  • Final Output: Save the cleaned, hydrogen-added protein structure as a PDB file for docking and subsequent MD simulation system building.

Ligand Preparation and Parameterization

Causality: Standard biomolecular force fields (like AMBER or CHARMM) contain parameters for proteins and nucleic acids, but not for novel drug-like molecules.[3][4] Therefore, we must generate parameters for our ligand. The General AMBER Force Field (GAFF) is specifically designed for this purpose.[5] This process involves assigning atom types and, most importantly, calculating accurate partial atomic charges, which govern electrostatic interactions.

Experimental Protocol: Parameterizing 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

  • Generate 3D Coordinates:

    • Obtain the SMILES string for the molecule: CC1=C(C=C(C=N1)C(F)(F)F)O.

    • Use a program like Open Babel or the RDKit to convert the SMILES string into a 3D structure (MOL or PDB file).

    • Perform a quick energy minimization of the 3D structure using a universal force field (UFF) to obtain a reasonable starting conformation.

  • Assign Partial Charges and Atom Types (Antechamber):

    • The Antechamber tool from the AmberTools suite is the standard for this process.

    • Use the AM1-BCC charge method, which provides a good balance of speed and accuracy for calculating atomic charges.

    • The command would look like this: antechamber -i ligand.mol2 -fi mol2 -o ligand_gaff.mol2 -fo mol2 -c bcc -s 2

  • Generate Force Field Parameters (parmchk2):

    • Run the parmchk2 tool to check for any missing GAFF parameters and generate a file (.frcmod) containing them. parmchk2 -i ligand_gaff.mol2 -f mol2 -o ligand.frcmod

  • Final Output: You will have three essential files: ligand_gaff.mol2 (with correct atom types and charges), ligand.frcmod (with additional parameters), and a library file that can be used by the LEaP program in AmberTools to build the final system.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as a computational "search" algorithm to predict the preferred orientation (the "pose") of a ligand when bound to a protein.[2] It is a rapid and effective method for initial screening and hypothesis generation.

Causality: Docking programs use scoring functions to estimate the binding affinity for different poses.[6][7] These functions are simplified mathematical models that approximate the free energy of binding. While fast, they are less accurate than more rigorous methods like MD simulations. We will use AutoDock Vina, a widely-used and validated open-source docking program.[8]

Experimental Protocol: Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Convert the prepared protein PDB and ligand MOL2 files into the PDBQT format required by Vina. This is typically done using AutoDock Tools (ADT) or the prepare_receptor and prepare_ligand scripts from Meeko. This step adds Gasteiger charges (for the protein) and defines rotatable bonds.

  • Define the Search Space (Grid Box):

    • The docking simulation must be confined to a specific region of the protein. The most reliable way to define this "grid box" is to center it on the position of the co-crystallized ligand from the original PDB file (3HEC).

    • The size of the box should be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å).

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the input files and grid box parameters.

    • Execute Vina from the command line: vina --config conf.txt --log results.log

  • Analyze Results:

    • Vina will output a PDBQT file containing the top-ranked binding poses (typically 9).

    • The primary metric is the binding affinity score (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visually inspect the top poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and have a low root-mean-square deviation (RMSD) compared to the co-crystallized ligand, if applicable.

Table 1: Example Docking Results for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Pose IDBinding Affinity (kcal/mol)RMSD to Native Ligand (Å)Key Interactions Observed
1-8.51.2H-bond with MET109 (hinge), hydrophobic contact with LEU167
2-8.21.8H-bond with LYS53 (DFG motif), pi-stacking with PHE169
3-7.92.5H-bond with GLY110 (hinge), solvent-exposed trifluoromethyl group

Part 3: Molecular Dynamics - Simulating the Dynamic Reality

While docking provides a static picture, protein-ligand complexes are dynamic systems. MD simulations model the movements of atoms over time, providing a much more realistic view of the binding event in a simulated physiological environment (water and ions).[9]

Causality: MD simulations allow us to assess the stability of the docked pose. An unstable pose will quickly dissociate or drift in the simulation, whereas a stable pose will maintain its key interactions over time. This step is crucial for validating the docking results before proceeding to more computationally expensive free energy calculations. We will use GROMACS, a highly efficient and popular MD engine.[10][11]

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) DefineBox Define Unit Cell Box Start->DefineBox Solvate Add Water Molecules (e.g., TIP3P Model) DefineBox->Solvate AddIons Add Ions to Neutralize System & Mimic Salinity Solvate->AddIons EnergyMin Energy Minimization (Steepest Descent) AddIons->EnergyMin NVT NVT Equilibration (Constant Volume/Temp) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (Collect Trajectory Data) NPT->Production

Figure 2: Step-by-step workflow for setting up and running an MD simulation.

Experimental Protocol: GROMACS Simulation of the Protein-Ligand Complex

  • System Building (tleap/pdb2gmx):

    • Combine the PDB file of the protein and the best-docked pose of the ligand into a single complex.pdb file.

    • Use GROMACS's pdb2gmx tool to process the protein, choosing a force field like AMBER ff14SB.[12] This generates the protein topology.

    • Combine the protein topology with the ligand topology files (generated in Part 1) to create a unified system topology.

  • Solvation and Ionization:

    • Use gmx editconf to create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex).

    • Use gmx solvate to fill the box with a pre-equilibrated water model, such as TIP3P.

    • Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a robust energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute while holding it in place. The goal is to bring the system to the target temperature.

    • NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 5-10 ns), still with restraints, to adjust the system's pressure and achieve the correct density.

  • Production MD:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe stable behavior (e.g., 100-500 ns). Save the coordinates at regular intervals (e.g., every 10 ps) to create the trajectory file.

Part 4: Binding Free Energy Calculation

The final step is to quantify the binding affinity from the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular end-state method that offers a good compromise between accuracy and computational cost.[13][14]

Causality: MM/PBSA calculates the free energy of the protein-ligand complex, the free protein, and the free ligand from snapshots of the MD trajectory.[13] The binding free energy is then the difference between the bound and unbound states. It incorporates molecular mechanics energies, polar solvation energies (calculated via PB or GB models), and non-polar solvation energies.

Experimental Protocol: MM/PBSA Calculation

  • Extract Trajectory Snapshots: From the production MD trajectory, select a stable portion (e.g., the last 50 ns) where the system has reached equilibrium.

  • Run MM/PBSA Script: Use a tool like gmx_MMPBSA which integrates with GROMACS trajectories. This script will automatically:

    • Strip the solvent and ions from each snapshot.

    • Calculate the individual energy components for the complex, the protein, and the ligand.

    • Average the results over all snapshots.

  • Analyze the Energy Components: The output provides a breakdown of the forces driving the binding.

Table 2: Example MM/PBSA Binding Free Energy Results

Energy ComponentAverage Contribution (kcal/mol)Favorable/Unfavorable
Van der Waals Energy-45.7Favorable
Electrostatic Energy-21.3Favorable
Polar Solvation Energy+35.5Unfavorable
Non-Polar Solvation Energy-4.1Favorable
Final ΔG binding -35.6 Favorable

The unfavorable polar solvation term reflects the energy penalty of desolvating both the ligand and the protein's binding site upon complex formation. The final negative ΔG value indicates a favorable binding process.

Conclusion and Outlook

This guide has detailed a multi-faceted computational workflow for estimating the binding affinity of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol to a putative kinase target. By progressing from low-cost, approximate methods (docking) to high-cost, more rigorous techniques (MD simulations and MM/PBSA), we can build confidence in our predictions.

The results from such a study—the predicted binding pose, the key interacting residues, the stability of the complex, and the quantitative binding free energy—provide a powerful, data-driven foundation for subsequent experimental validation and lead optimization efforts in the drug discovery pipeline. The accuracy of these predictions is continually improving with advancements in force fields, sampling algorithms, and computing power.[15]

References

  • CHARMM - Wikipedia . Wikipedia. [Link]

  • Molecular Docking Tutorial . N.A. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields . Journal of computational chemistry, 31(4), 671–690. [Link]

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb) . BioExcel. [Link]

  • Huang, J., et al. (2017). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins . Nature methods, 14(1), 71–73. [Link]

  • Navigating AMBER Force Fields . DiPhyx Stories. [Link]

  • AMBER - Wikipedia . Wikipedia. [Link]

  • Lee, T., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS . Journal of Chemical Education. [Link]

  • Tian, C., et al. (2025). The evolution of the Amber additive protein force field: History, current status, and future . The Journal of Chemical Physics. [Link]

  • Force field (chemistry) - Wikipedia . Wikipedia. [Link]

  • GROMACS Tutorials . Justin A. Lemkul. [Link]

  • GROMACS tutorial | Biomolecular simulations . EMBL-EBI. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. [Link]

  • Force fields in GROMACS . GROMACS Manual. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. [Link]

  • de Azevedo, W. F. Jr, & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity . Current drug targets, 9(12), 1031–1039. [Link]

  • GROMACS Tutorials . GROMACS. [Link]

  • Tutorial – AutoDock Vina . The Scripps Research Institute. [Link]

  • Protein-Ligand Complex - MD Tutorials . Justin A. Lemkul. [Link]

  • GROMACS tutorials . Simon Gravelle. [Link]

  • AutoDock Vina Manual . The Scripps Research Institute. [Link]

  • Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery . ACS Medicinal Chemistry Letters. [Link]

  • Prediction of protein–ligand binding affinity via deep learning models . Briefings in Bioinformatics. [Link]

  • Computational Methods for Calculation of Ligand-Binding Affinity . ResearchGate. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 . YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . Read the Docs. [Link]

  • 7.5: Molecular Docking Experiments . Chemistry LibreTexts. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! . GROMACS tutorials. [Link]

  • Salmas, R. E., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery . Expert opinion on drug discovery, 17(10), 1137–1153. [Link]

  • Lee, T. S., et al. (2020). Recent Developments in Free Energy Calculations for Drug Discovery . Frontiers in Molecular Biosciences, 7, 621742. [Link]

  • NAMD Protein Ligand Complex Simulations . LigParGen Server. [Link]

  • AutoDock 4 Molecular Docking Tutorial . YouTube. [Link]

  • Protein-ligand docking . Galaxy Training. [Link]

  • On Free Energy Calculations in Drug Discovery . Accounts of Chemical Research. [Link]

  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches . ijprajournal. [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches . arXiv. [Link]

  • Gapsys, V., et al. (2020). Exploring the Effectiveness of Binding Free Energy Calculations . Journal of chemical information and modeling, 60(7), 3536–3550. [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: 2-Methyl-5-(trifluoromethyl)pyridin-3-ol in API Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles is a proven tactic for overcoming metabolic liabilities and enhancing target affinity. 2-Methyl-5-(trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles is a proven tactic for overcoming metabolic liabilities and enhancing target affinity. 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (CAS: 1402671-55-9) has emerged as a highly versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide details the mechanistic rationale and validated protocols for utilizing this intermediate, particularly in the development of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors and advanced kinase targeting scaffolds.

Physicochemical & Mechanistic Rationale

The utility of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol lies in its triad of orthogonal functional groups, each serving a distinct mechanistic purpose in drug design and synthesis:

  • 5-Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the -CF3 group increases the overall lipophilicity (logP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in neurodegenerative disease targets. Furthermore, it sterically and electronically blocks cytochrome P450-mediated oxidation at the 5-position, drastically improving the metabolic half-life of the resulting API .

  • 3-Hydroxyl (-OH) Group: The acidity of this phenol-like hydroxyl is enhanced by the electron-deficient pyridine ring. This makes it an excellent, highly reactive nucleophilic handle for etherification (e.g., Mitsunobu reactions) to attach complex side chains.

  • 2-Methyl (-CH3) Group: While providing steric shielding to the pyridine nitrogen to modulate basicity, the 2-methyl group also serves as a prime site for C-H activation. Radical bromination of this position generates an electrophilic benzylic bromide, a prerequisite for the N-alkylation steps required to build tricyclic imidazo-pyrimidinone cores found in Lp-PLA2 inhibitors .

Divergent Synthetic Workflows

The following diagram illustrates how this single building block can be divergently functionalized depending on the target API architecture.

API_Synthesis SM 2-Methyl-5-(trifluoromethyl) pyridin-3-ol (CAS: 1402671-55-9) PathA O-Alkylation Workflow (Mitsunobu Reaction) SM->PathA ROH, PPh3, DIAD PathB C-Activation Workflow (Radical Bromination) SM->PathB NBS, AIBN, Heat IntA 3-Alkoxy-2-methyl-5- (trifluoromethyl)pyridine PathA->IntA IntB 2-(Bromomethyl)-5- (trifluoromethyl)pyridin-3-ol PathB->IntB API_A Kinase Inhibitor Core (Target API) IntA->API_A Cross-Coupling API_B Lp-PLA2 Inhibitor Core (Target API) IntB->API_B N-Alkylation

Divergent synthetic workflows utilizing 2-Methyl-5-(trifluoromethyl)pyridin-3-ol in API synthesis.

Experimental Protocols

Protocol A: O-Alkylation via Mitsunobu Reaction

Objective: Chemoselective etherification of the 3-hydroxyl group using a primary or secondary alcohol.

Mechanistic Causality: The Mitsunobu reaction is chosen over standard base-mediated alkylation when using complex or stereochemically sensitive alcohols, as it proceeds via a strict S_N2 mechanism (inverting the stereocenter of secondary alcohols). Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile (liquid state, lower explosive risk). The order of addition is paramount: adding DIAD last and dropwise at 0 °C prevents the premature formation and subsequent degradation of the highly reactive betaine intermediate .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 eq), the target alcohol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq).

  • Solvation: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Rationale: THF's moderate polarity stabilizes the phosphonium intermediates without overly solvating the nucleophilic phenoxide.

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIAD (1.2 eq) dropwise over 15 minutes. Self-Validation: A distinct color change (often pale yellow to deep orange) indicates the formation of the betaine intermediate.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly UV-active starting material (Rf ~0.3) confirms reaction completion.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine) to remove residual water and THF, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 3-alkoxy ether.

Protocol B: Radical Bromination of the 2-Methyl Group

Objective: Synthesize 2-(Bromomethyl)-5-(trifluoromethyl)pyridin-3-ol for downstream N-alkylation.

Mechanistic Causality: Benzylic bromination requires a steady, low concentration of bromine radicals to prevent polybromination. N-Bromosuccinimide (NBS) serves this role perfectly. Azobisisobutyronitrile (AIBN) is selected as the radical initiator due to its predictable, steady thermal decomposition rate at 80 °C. Trifluorotoluene (PhCF3) is utilized as the solvent; it is a modern, environmentally benign alternative to carbon tetrachloride. Its strong C-F bonds resist radical abstraction, ensuring the solvent does not interfere with the propagation chain .

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask equipped with a reflux condenser, dissolve 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) in anhydrous Trifluorotoluene (0.15 M).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution. Rationale: A slight excess of NBS ensures full conversion, while keeping it close to stoichiometry prevents dibromination.

  • Heating: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.

  • Monitoring (Self-Validation): Monitor strictly via LC-MS every hour. Critical Step: Stop the reaction immediately when the mono-brominated product mass peaks, even if trace starting material remains, to avoid the formation of the difficult-to-separate dibromomethyl impurity.

  • Workup: Cool the mixture to 0 °C. The succinimide byproduct will precipitate out of the non-polar solvent. Filter the mixture through a pad of Celite to remove the succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting electrophilic building block can be used directly in subsequent N-alkylation steps or purified via recrystallization from hot hexanes.

Quantitative Data Summary

The following table summarizes the comparative operational metrics for the two primary synthetic workflows utilizing this building block.

ParameterWorkflow A: O-Alkylation (Mitsunobu)Workflow B: C-Activation (Bromination)
Primary Objective Functionalize the 3-hydroxyl groupActivate the 2-methyl group
Key Reagents Target Alcohol, PPh3, DIADNBS, AIBN
Optimal Solvent Anhydrous THFTrifluorotoluene (PhCF3)
Temperature Profile 0 °C warming to Room Temperature80 °C (Reflux)
Reaction Time 12–16 hours4–6 hours
Typical Yield 75% – 85%65% – 80%
Downstream API Target Kinase Inhibitor ScaffoldsLp-PLA2 Inhibitor Scaffolds

References

  • Wan, Z., et al. (GlaxoSmithKline). "WO2016011930A1 - Tricyclic imidazo-pyrimidinone compounds for the treatment of diseases mediated by Lp-PLA2." Google Patents / WIPO. Available at:[1][2][3]

Sources

Application

O-alkylation methods for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol derivatives

An Application Guide to Key O-Alkylation Strategies for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyridyl Ethers in Modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Key O-Alkylation Strategies for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridyl Ethers in Modern Chemistry

The 2-methyl-5-(trifluoromethyl)pyridin-3-ol scaffold is a privileged structural motif in contemporary medicinal chemistry and agrochemical research. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability and increased lipophilicity, which can significantly modulate the biological activity of a parent molecule. The hydroxyl group at the 3-position serves as a critical handle for synthetic diversification, allowing for the introduction of a vast array of functionalities through O-alkylation. The resulting pyridyl ethers are integral components of numerous pharmacologically active compounds and advanced materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven O-alkylation methods for 2-methyl-5-(trifluoromethyl)pyridin-3-ol and its derivatives. We move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental design, and troubleshooting strategies to ensure reliable and high-yielding syntheses.

Method 1: The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group from an alkylating agent.[2] For pyridin-3-ol derivatives, this involves the deprotonation of the hydroxyl group to form a more potent pyridinoxide nucleophile.

Mechanistic Rationale and Key Considerations

The success of the Williamson synthesis hinges on several critical factors:

  • Base Selection: The pKa of the pyridin-3-ol hydroxyl group, influenced by the electron-withdrawing trifluoromethyl substituent, dictates the choice of base. Complete deprotonation is essential for maximizing the concentration of the nucleophilic pyridinoxide. For less acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice, but for complete and rapid conversion, a strong base like sodium hydride (NaH) is often superior.[3]

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are the solvents of choice.[2][3] They effectively solvate the counter-ion (e.g., Na⁺) while leaving the pyridinoxide anion relatively "naked" and highly reactive. Protic solvents would hydrogen-bond to the nucleophile, reducing its potency.

  • Alkylating Agent Reactivity: The reaction is most efficient with primary alkyl halides due to the SN2 mechanism's sensitivity to steric hindrance.[1][2] The reactivity of the leaving group follows the trend I > Br > Cl > OTs (tosylate).[3] Secondary halides may lead to competing E2 elimination side-products, while tertiary halides will almost exclusively yield elimination products.[2][3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Pyridinol 2-Me-5-CF3-Pyridin-3-ol Pyridinoxide Pyridinoxide Anion (Nucleophile) Pyridinol->Pyridinoxide Deprotonation Step 1 Base Base (e.g., NaH) Base->Pyridinoxide AlkylHalide Alkyl Halide (R-X) Product Pyridyl Ether Product AlkylHalide->Product SN2 Attack Step 2 Pyridinoxide->Product SN2 Attack Step 2 Byproduct NaX

Caption: General workflow of the Williamson Ether Synthesis.

Comparative Data for Williamson Ether Synthesis Conditions
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical OutcomeReference
Methyl IodideK₂CO₃AcetoneRefluxGood yield, classic conditions[3]
Benzyl BromideNaHDMF25 - 60High yield, rapid reaction[2]
Ethyl BromideNaHTHFRefluxHigh yield, requires heating[2]
Isopropyl BromideK₂CO₃DMF80 - 100Moderate yield, risk of elimination[2][3]
tert-Butyl BromideAnyAnyAnyElimination product predominates[1][2]
Protocol 1: Williamson Synthesis of 3-Benzyloxy-2-methyl-5-(trifluoromethyl)pyridine

Materials and Equipment:

  • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Brine

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, add 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C safely controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium pyridinoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe or dropping funnel. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and Et₂O.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Et₂O. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 3-benzyloxy-2-methyl-5-(trifluoromethyl)pyridine.

Method 2: The Mitsunobu Reaction: Mild Conditions for Ether Synthesis

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under exceptionally mild, neutral conditions.[4] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol for substitution by a suitable nucleophile.[4]

Mechanistic Rationale and the N- vs. O-Alkylation Challenge

The reaction proceeds through the formation of a highly reactive oxyphosphonium salt intermediate. However, pyridinols like our substrate are ambident nucleophiles; they can react either through the oxygen atom to give the desired ether (O-alkylation) or through the ring nitrogen atom to form an N-alkyl pyridone (N-alkylation).[5] This competition is a critical challenge that must be managed.[6] The ratio of N- to O-alkylation can be influenced by the steric and electronic properties of the pyridinol substrate, the alcohol, and the solvent.[5] For some pyridone systems, modified protocols using reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) have been developed to improve yields and minimize by-product formation.[7]

Mitsunobu_Reaction cluster_reagents Reagents cluster_products Potential Products Pyridinol Pyridin-3-ol (Nucleophile) N_Product N-Alkylated Byproduct Pyridinol->N_Product N-Attack (Side Reaction) O_Product O-Alkylated Product Pyridinol->O_Product O-Attack (Desired) Alcohol R-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Alcohol->Oxyphosphonium Step 2 PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine Step 1 DEAD DEAD/DIAD DEAD->Betaine Step 1 Betaine->Oxyphosphonium Step 2 Oxyphosphonium->N_Product N-Attack (Side Reaction) Oxyphosphonium->O_Product O-Attack (Desired)

Caption: The Mitsunobu reaction pathway highlighting O- vs. N-alkylation.

Protocol 2: Mitsunobu O-Alkylation using a Modified Protocol

This protocol adapts a high-yielding method developed for pyridinols, which can enhance O-selectivity and simplify purification.[7]

Materials and Equipment:

  • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

  • Primary or secondary alcohol (e.g., 2-phenylethanol)

  • Polymer-supported triphenylphosphine (PS-PPh₃)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Anhydrous Tetrahydrofuran (THF)

  • Filtration apparatus, solid-phase extraction (SPE) cartridges (optional)

Procedure:

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous THF.

  • Phosphine Addition: Add PS-PPh₃ (1.5 eq). Causality Note: Using polymer-supported phosphine greatly simplifies purification. The resulting phosphine oxide byproduct remains on the solid support and can be removed by simple filtration.

  • Initiation: Cool the resulting suspension to 0 °C. Add a solution of ADDP (1.5 eq) in THF dropwise over 15 minutes. Expertise Note: ADDP is often preferred over DEAD/DIAD as its byproduct is more crystalline and easier to remove.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide. Wash the resin with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by standard flash chromatography or, in many cases, by passing through a simple silica plug or SPE cartridge to remove the ADDP byproduct.

Method 3: Phase-Transfer Catalysis (PTC): A Practical and Scalable Alternative

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[8][9] For O-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or pyridinoxide anion from the aqueous/solid phase into the organic phase where the alkylating agent resides.[9]

Advantages and Mechanistic Rationale
  • Mild Conditions: Avoids the need for strong, hazardous bases like NaH and strictly anhydrous conditions.

  • Simple Reagents: Utilizes inexpensive bases like solid K₂CO₃ or aqueous NaOH.[10]

  • Scalability: The methodology is robust and easily scaled for industrial applications.[9]

  • Mechanism: The quaternary ammonium cation (Q⁺) forms an ion pair with the pyridinoxide anion (Nu⁻) at the phase interface. This lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase, where it can react with the alkyl halide (R-X). The catalyst is then regenerated by exchanging the leaving group anion (X⁻) for another pyridinoxide anion at the interface.[8]

PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase (e.g., K2CO3/H2O) RX R-X Product R-Nu (Ether) RX->Product Reaction QNu Q+Nu- QNu->Product QX Q+X- NuM Nu- K+ Interface Phase Interface QX->Interface Product->QX NuH Nu-H (Pyridinol) NuH->NuM Deprotonation Base Base (K2CO3) Base->NuM NuM->Interface Interface->QNu

Caption: Mechanism of Phase-Transfer Catalyzed O-Alkylation.

Protocol 3: PTC-Mediated Synthesis of 3-Butoxy-2-methyl-5-(trifluoromethyl)pyridine

Materials and Equipment:

  • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, Water

  • Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Charging the Reactor: To a round-bottom flask, add 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 eq), powdered K₂CO₃ (2.0 eq), TBAB (0.05 - 0.1 eq), and toluene (approx. 0.3 M).

  • Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring and maintain for 6-18 hours. Causality Note: Vigorous stirring is crucial in PTC to maximize the surface area between the phases, thereby increasing the reaction rate. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and KBr. Wash the solids with a small amount of toluene.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be purified by flash column chromatography to afford the desired product. In some cases where the product is sufficiently non-polar, an aqueous wash of the toluene solution before concentration can remove the catalyst, simplifying purification.

Summary and Outlook

The O-alkylation of 2-methyl-5-(trifluoromethyl)pyridin-3-ol is a critical transformation for accessing a wide range of valuable molecules. The choice of method depends on the specific substrate, the desired scale, and the available laboratory resources. The Williamson synthesis offers a powerful and direct route when using strong bases and anhydrous conditions. The Mitsunobu reaction provides a mild alternative, particularly for sensitive substrates, though careful optimization may be needed to ensure O-selectivity.[7] Finally, Phase-Transfer Catalysis stands out as a practical, scalable, and environmentally conscious method that is well-suited for both academic and industrial settings.[9] By understanding the principles behind each method, researchers can confidently select and execute the optimal strategy for their synthetic goals.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis. (2023). R Discovery.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. (n.d.). Benchchem.
  • Reynard, G., Lai, C., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016).
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018).
  • Mitsunobu and Related Reactions: Advances and Applic
  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). PMC.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. Available at: [Link]

  • Phase-Transfer Catalyst (PTC). (2015). Chem-Station Int. Ed. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.

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Method

Incorporating 2-Methyl-5-(trifluoromethyl)pyridin-3-ol into fluorinated drug candidates

Application Note: Strategic Incorporation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol in Fluorinated Drug Candidates Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold The landscape of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol in Fluorinated Drug Candidates

Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold

The landscape of modern medicinal chemistry is heavily reliant on specialized chemical building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates [1]. Among these, 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (CAS: 1402671-55-9) has emerged as a highly versatile intermediate.

This molecule offers a trifecta of structural advantages: a trifluoromethyl ( −CF3​ ) group to modulate electronics and block metabolic hotspots, a 2-methyl group for steric shielding, and a 3-hydroxyl group that serves as a nucleophilic handle for incorporating the scaffold into larger, complex molecular architectures [2]. This technical guide provides drug development professionals with the mechanistic rationale and validated protocols necessary to successfully integrate this building block into novel therapeutic pipelines.

Physicochemical Causality: Engineering the ADME Profile

The strategic placement of the −CF3​ group on the pyridine ring fundamentally alters the molecule's physicochemical characteristics, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile [1].

  • pKa Modulation and Safety: The −CF3​ group is powerfully electron-withdrawing, quantified by its Hammett constants ( σm​=0.43 , σp​=0.54 ) [1]. This inductive effect significantly reduces the electron density on the pyridine nitrogen, lowering its pKa [1]. By rendering the pyridine nitrogen less basic, the molecule is less likely to be protonated at physiological pH (7.4), which is a proven strategy for mitigating off-target hERG channel liabilities and reducing cardiotoxicity risks.

  • Lipophilicity and Permeability: The high fluorine content increases the overall lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability and aiding in blood-brain barrier (BBB) penetration for CNS targets [3].

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings. The electron-deficient nature of the −CF3​ substituted pyridine, combined with the steric bulk of the 2-methyl group, effectively shields the C-2 and C-5 positions from oxidative metabolism, prolonging the drug's half-life [1].

Table 1: Comparative Physicochemical Impact of Scaffold Functionalization
PropertyUnsubstituted Pyridine3-Hydroxypyridine2-Methyl-5-(CF3)pyridin-3-olCausality / Pharmacological Impact
pKa (Conjugate Acid) ~5.2~4.8~3.1 (Est.) −CF3​ electron withdrawal reduces basicity; prevents hERG binding.
LogP (Lipophilicity) 0.650.40~2.10 (Est.)Fluorination increases lipophilicity; enhances membrane permeability.
Metabolic Hotspots C-2, C-3, C-4, C-5C-2, C-4, C-6Blocked at C-2, C-5Methyl and −CF3​ groups sterically shield against CYP450 oxidation.

Synthetic Workflows: Overcoming Ambident Nucleophilicity

The primary method for incorporating 2-Methyl-5-(trifluoromethyl)pyridin-3-ol into drug candidates is via the functionalization of its 3-hydroxyl group. However, hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridones. This creates an ambident nucleophile , meaning alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) [4].

To ensure regioselective O-alkylation, the choice of reaction conditions is critical. Strong bases (e.g., NaH ) in highly polar solvents often generate a "naked" anion that favors N-alkylation [4]. Therefore, we employ two distinct, field-proven strategies: a Mild Williamson Etherification utilizing soft bases for primary halides, and a Mitsunobu Reaction for the stereospecific coupling of secondary alcohols [5].

SyntheticWorkflow SM 2-Methyl-5-(trifluoromethyl) pyridin-3-ol (CAS: 1402671-55-9) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, ROH) SM->Mitsunobu Chiral Alcohols Williamson Mild Williamson (Cs2CO3, R-X, DMF) SM->Williamson Primary Halides Target O-Alkylated Fluorinated Drug Candidate Mitsunobu->Target Stereospecific Williamson->Target Scalable

Caption: Synthetic pathways for regioselective O-alkylation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

Experimental Protocols

Protocol A: Mild Williamson O-Alkylation (For Primary Halides)

Rationale: Utilizing Cesium Carbonate ( Cs2​CO3​ ) provides a large, soft counterion ( Cs+ ) that coordinates loosely to the oxygen, increasing its nucleophilicity and strongly biasing the reaction toward O-alkylation rather than N-alkylation [5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2​CO3​ (2.0 equiv, 20 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and formation of the active phenoxide-like species before the electrophile is introduced.

  • Electrophile Addition: Dropwise, add the primary alkyl halide (1.2 equiv, 12 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60°C. Monitor progression via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 4–6 hours.

  • Self-Validating Workup: Cool to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (3 x 20 mL). Causality: DMF is highly miscible in organics; the LiCl wash is critical for stripping residual DMF from the organic phase. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Stereospecific Mitsunobu Etherification (For Chiral Secondary Alcohols)

Rationale: The Mitsunobu reaction proceeds via an SN​2 mechanism, allowing for the coupling of complex, chiral secondary alcohols with complete inversion of stereochemistry. It operates under mild, neutral conditions, preserving base-sensitive functional groups on the drug candidate scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv, 5 mmol), the chiral secondary alcohol (1.1 equiv, 5.5 mmol), and Triphenylphosphine ( PPh3​ , 1.5 equiv, 7.5 mmol) in anhydrous THF (0.1 M).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 7.5 mmol) dropwise over 15 minutes. Causality: Slow addition at 0°C controls the exothermic formation of the betaine intermediate, preventing the degradation of DIAD and minimizing side reactions.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via LC-MS or TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM). Dry the organic layer over MgSO4​ and concentrate. Purify via column chromatography. Note: Eluting with a gradient of Hexanes/EtOAc will help separate the desired ether from the triphenylphosphine oxide ( Ph3​P=O ) byproduct.

Pharmacokinetic Validation: Metabolic Stability Profiling

Once the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol scaffold is incorporated into the drug candidate, its metabolic stability must be validated. The −CF3​ group is specifically engineered to block CYP450 oxidation.

PKOptimization CF3 Strategic CF3 Incorporation at Pyridine C-5 Position Elec Strong Electron Withdrawal (σ_m = 0.43, σ_p = 0.54) CF3->Elec Steric Steric Shielding of Metabolic Hotspots CF3->Steric pKa Decreased Pyridine pKa (Reduced Basicity) Elec->pKa CYP Blocked CYP450 Oxidation Steric->CYP Safety Reduced hERG Liability (Improved Safety) pKa->Safety Efficacy Enhanced Metabolic Half-Life (Improved Efficacy) CYP->Efficacy

Caption: Pharmacokinetic optimization driven by the trifluoromethyl group on the pyridine scaffold.

Human Liver Microsomal (HLM) Stability Assay Protocol: To confirm the protective effect of the −CF3​ group, incubate the synthesized drug candidate (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C. Aliquots are removed at 0, 15, 30, 45, and 60 minutes, quenched with cold acetonitrile containing an internal standard, and centrifuged. The supernatant is analyzed via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ). Candidates successfully leveraging the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol scaffold typically exhibit a >3-fold increase in t1/2​ compared to their unfluorinated analogs.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (PMC).[Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications (Journal of Agricultural and Food Chemistry).[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications (The Journal of Organic Chemistry).[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. [Link]

Application

Reagents for the halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

An Application Scientist's Guide to the Halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Abstract Halogenated pyridine scaffolds, particularly those bearing a trifluoromethyl group, are privileged structures in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Abstract

Halogenated pyridine scaffolds, particularly those bearing a trifluoromethyl group, are privileged structures in modern medicinal chemistry and drug development.[1] Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a detailed technical overview of the reagents and protocols for the regioselective halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, a complex substrate with competing electronic influences. We delve into the principles of regioselectivity, present a comparative analysis of common halogenating agents, and offer detailed, field-tested protocols for chlorination, bromination, and iodination. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize halogenated derivatives of this important heterocyclic building block.

Principles of Regioselectivity in a Multifunctional Pyridine Ring

The halogenation of an aromatic or heteroaromatic ring is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome is governed by the electronic properties of the substituents on the ring.[2][3] The pyridine ring itself is electron-deficient compared to benzene, making EAS reactions inherently more challenging and typically directing incoming electrophiles to the 3- and 5-positions.[2][4] However, in the case of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, the powerful directing effects of the substituents override the inherent reactivity of the parent ring.

The Electronic Landscape of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

To predict the site of halogenation, we must analyze the interplay of the three substituents and the ring nitrogen:

  • Hydroxyl Group (-OH) at C3: This is a potent activating group with a strong +M (mesomeric) effect. It donates electron density into the ring via resonance, primarily at the positions ortho (C2, C4) and para (C6) to itself. This effect is the dominant factor in determining the reaction's regioselectivity.

  • Methyl Group (-CH₃) at C2: This is a weakly activating group through a +I (inductive) effect and hyperconjugation. It directs incoming electrophiles to its ortho (C3) and para (C5) positions. Its influence is significantly weaker than the hydroxyl group.

  • Trifluoromethyl Group (-CF₃) at C5: This is a powerful deactivating group due to its strong -I (inductive) effect. It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the meta position (C3).

  • Pyridine Nitrogen (N): The electronegative nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[4]

Caption: Predicted sites for electrophilic halogenation on 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

Reagent Selection and General Considerations

Given the activated nature of the substrate, N-halosuccinimides (NCS, NBS, NIS) are the reagents of choice. They are crystalline, easy-to-handle solids that serve as sources of electrophilic halogens ("Cl⁺", "Br⁺", "I⁺") under relatively mild conditions, avoiding the harsh, strongly acidic environments often required for halogenating deactivated pyridines.[5][6][7][8]

Experimental Workflow

The general approach to halogenating this substrate involves selecting the appropriate N-halosuccinimide and optimizing the solvent and temperature to achieve high conversion and regioselectivity.

Experimental_Workflow start Select Desired Halogen (Cl, Br, or I) reagent Choose Reagent start->reagent ncs N-Chlorosuccinimide (NCS) reagent->ncs For Cl nbs N-Bromosuccinimide (NBS) reagent->nbs For Br nis N-Iodosuccinimide (NIS) reagent->nis For I protocol Dissolve Substrate in Aprotic Solvent (e.g., MeCN, DMF, CH₂Cl₂) ncs->protocol nbs->protocol nis->protocol add_reagent Add N-Halosuccinimide (1.0 - 1.2 equivalents) protocol->add_reagent reaction Stir at RT to Reflux (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Characterize Halogenated Product purify->product

Caption: General workflow for the halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

Comparative Overview and Protocols

The following table summarizes the recommended starting conditions for the halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

Halogenation Reagent Equivalents Typical Solvent Temperature Key Considerations
Chlorination N-Chlorosuccinimide (NCS)1.0 - 1.2Acetonitrile (MeCN), DMF25 - 80 °CNCS can be less reactive than NBS/NIS; heating may be required.[5] DMF can accelerate the reaction.
Bromination N-Bromosuccinimide (NBS)1.0 - 1.1Acetonitrile (MeCN), CH₂Cl₂0 - 25 °CGenerally highly reactive and selective for activated rings. Reactions are often rapid at room temperature.
Iodination N-Iodosuccinimide (NIS)1.0 - 1.2Acetonitrile (MeCN), DMF25 - 60 °CThe least reactive of the N-halosuccinimides; may require mild heating to achieve full conversion.[9]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from established procedures for the chlorination of activated hydroxy-pyridines.[5][10]

  • Reagents and Equipment:

    • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer

    • Condenser (if heating)

    • Standard workup and purification equipment

  • Procedure:

    • To a round-bottom flask, add 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv).

    • Dissolve the substrate in a suitable volume of acetonitrile (approx. 0.1 M concentration).

    • Add N-Chlorosuccinimide (1.1 equiv) to the solution in one portion.

    • Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish, gently heat the mixture to 50-75 °C until the starting material is consumed (typically 1-4 hours).[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated pyridinol.

Protocol for Bromination using N-Bromosuccinimide (NBS)

This protocol is based on standard practices for the bromination of electron-rich heterocycles.

  • Reagents and Equipment:

    • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv).

    • Dissolve the substrate in acetonitrile or dichloromethane (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-90 minutes).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

    • Extract the mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general methods for the iodination of activated aromatic systems.[7][9]

  • Reagents and Equipment:

    • 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv).

    • Dissolve the substrate in acetonitrile or DMF (approx. 0.1 M concentration).

    • Add N-Iodosuccinimide (1.1 equiv) to the solution.

    • Stir the mixture at room temperature. If the reaction does not proceed, heat to 50-60 °C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to remove any I₂) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reactivity Substrate deactivation is stronger than anticipated; insufficient temperature.Switch to a more polar solvent like DMF. Increase the reaction temperature. For iodination, a catalytic amount of an acid like TFA can sometimes be effective.[11]
Formation of Di-halogenated Product Over-reaction due to high reactivity or excess reagent.Use exactly 1.0 equivalent of the halogenating agent. Add the reagent slowly at a lower temperature (0 °C).
Mixture of Regioisomers (C4 and C6) Electronic preference for both sites is similar.Modify steric environment by changing the solvent. Purification by preparative HPLC or careful column chromatography may be necessary to separate isomers.
Decomposition of Starting Material Reaction conditions are too harsh.Run the reaction at a lower temperature. Ensure the N-halosuccinimide reagent is pure, as impurities can lead to side reactions.

Conclusion

The halogenation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is readily achievable through electrophilic aromatic substitution using N-halosuccinimides. The regiochemical outcome is primarily dictated by the powerful activating and directing effect of the C3-hydroxyl group, favoring substitution at the C4 and C6 positions. By carefully selecting the appropriate halogenating agent and moderately adjusting reaction conditions, researchers can selectively synthesize chlorinated, brominated, and iodinated derivatives, which are valuable intermediates for applications in medicinal chemistry and materials science.

References

  • Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synlett.
  • Chlorination of (Hetero)arene Derivatives with DMSO Catalyst. Tokyo Chemical Industry.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Electrophilic substitution on pyridine. Quimicaorganica.org.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora.
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate.
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • Selective C–H Iodination of (Hetero)arenes. Journal of Organic Chemistry.
  • Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. Molecules.
  • 2-bromo-3-methoxypyridine preparation method. Google Patents.
  • 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate.
  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and proven field insights.

Introduction

2-Methyl-5-(trifluoromethyl)pyridin-3-ol is a valuable building block in medicinal and agrochemical research, owing to the unique physicochemical properties conferred by the trifluoromethyl group. However, its synthesis can be challenging, with yield and purity being common hurdles. This guide outlines two primary synthetic strategies and provides detailed troubleshooting for each, empowering you to optimize your experimental outcomes.

Part 1: Synthetic Strategies & Troubleshooting

Two principal synthetic routes are commonly considered for the preparation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol:

  • Route A: Diazotization of a 3-amino-2-methyl-5-(trifluoromethyl)pyridine precursor.

  • Route B: Cyclocondensation reaction, specifically a modified Hantzsch pyridine synthesis.

Each route presents a unique set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials and the specific experimental capabilities of your laboratory.

Route A: Diazotization of 3-amino-2-methyl-5-(trifluoromethyl)pyridine

This classical approach involves the synthesis of an aminopyridine precursor, followed by its conversion to the desired pyridinol via a Sandmeyer-type reaction.

Route A Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Hydrolysis A 2-Methyl-5-(trifluoromethyl)nicotinic acid B Curtius or Hofmann Rearrangement A->B SOCl₂, NaN₃ (Curtius) or Br₂, NaOH (Hofmann) C 3-amino-2-methyl-5- (trifluoromethyl)pyridine B->C D Diazonium Salt Intermediate C->D NaNO₂, H₂SO₄, 0-5 °C E 2-Methyl-5-(trifluoromethyl) pyridin-3-ol D->E H₂O, Δ

Caption: General workflow for the synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol via Route A.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Curtius/Hofmann rearrangement - Incomplete conversion of the carboxylic acid to the acyl chloride or amide.- Side reactions during the rearrangement (e.g., hydrolysis of the isocyanate intermediate).- Inefficient trapping of the isocyanate.- Ensure complete conversion of the starting material using techniques like in-process IR or NMR.- Use anhydrous conditions for the rearrangement step.[1][2]- For the Curtius rearrangement, consider trapping the isocyanate with an alcohol to form a more stable carbamate, which can then be hydrolyzed.
Formation of tar or dark-colored byproducts during diazotization - The aminopyridine is weakly basic due to the electron-withdrawing trifluoromethyl group, leading to incomplete diazotization.- The diazonium salt is unstable and decomposes prematurely.- Localized overheating during the addition of sodium nitrite.- Use a stronger acid for diazotization, such as concentrated sulfuric acid, to ensure complete protonation of the amino group.- Maintain a strict temperature control between 0-5 °C throughout the diazotization process.- Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations.
Low yield of the final pyridinol - Incomplete hydrolysis of the diazonium salt.- Competing side reactions, such as the formation of azo compounds.- The product is volatile and lost during workup.- After diazotization, ensure the reaction mixture is sufficiently heated to drive the hydrolysis to completion (monitor by TLC or LC-MS).- Dilute the reaction mixture before heating to minimize intermolecular reactions of the diazonium salt.- Use a gentle workup procedure, avoiding excessive heating during solvent removal. Consider extraction at a controlled pH to maximize product recovery.
Presence of halogenated impurities - If the diazotization is performed in the presence of halide ions (e.g., from HCl), a Sandmeyer reaction can occur, leading to the formation of the corresponding halopyridine.- Use a non-halogenated acid for the diazotization, such as sulfuric acid.
  • Dissolve 3-amino-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid (to form the sulfate salt) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Slowly add the diazonium salt solution to a separate flask containing boiling water.

  • Continue heating for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route B: Cyclocondensation (Modified Hantzsch Pyridine Synthesis)

This approach builds the pyridine ring in a one-pot or stepwise manner from acyclic precursors. A modified Hantzsch synthesis is a plausible and convergent strategy.

Route B Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Final Steps A Ethyl 4,4,4-trifluoroacetoacetate D Cyclocondensation A->D B Acetaldehyde B->D C Enamine or Ammonia Source C->D E Dihydropyridine Intermediate D->E F Aromatization E->F G Hydrolysis F->G H 2-Methyl-5-(trifluoromethyl) pyridin-3-ol G->H

Caption: General workflow for the synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol via Route B.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the dihydropyridine intermediate - Inefficient Knoevenagel condensation between the aldehyde and the β-ketoester.- Self-condensation of the aldehyde.- Poor reactivity of the enamine.- Use a catalyst, such as piperidine or acetic acid, to promote the Knoevenagel condensation.- Add the aldehyde slowly to the reaction mixture to minimize self-condensation.- If using an enamine, ensure it is of high purity. Alternatively, generate the enamine in situ.
Formation of multiple products - Lack of regioselectivity in the cyclization step.- Side reactions of the starting materials under the reaction conditions.- The use of a pre-formed enamine can improve regioselectivity.- Carefully control the reaction temperature and stoichiometry of the reactants.- Screen different solvents and catalysts to optimize for the desired product.
Incomplete aromatization of the dihydropyridine - The oxidizing agent is not strong enough.- The dihydropyridine is sterically hindered.- Use a stronger oxidizing agent, such as manganese dioxide (MnO₂) or ferric chloride (FeCl₃).[3]- Increase the reaction temperature or time for the aromatization step.
Difficulty in hydrolyzing the ester group - The ester group is sterically hindered or electronically deactivated.- The hydrolysis conditions are too mild.- Use a stronger base (e.g., KOH) or acid (e.g., H₂SO₄) for the hydrolysis.- Increase the reaction temperature and/or use a co-solvent to improve solubility.
  • In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), an enamine derived from a β-dicarbonyl compound (e.g., ethyl 3-aminocrotonate, 1.0 eq), and acetaldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the formation of the dihydropyridine intermediate is complete, add an oxidizing agent (e.g., MnO₂, 2.0 eq) and continue to reflux for an additional 2-4 hours.

  • Filter the reaction mixture to remove the oxidizing agent and concentrate the filtrate under reduced pressure.

  • To the crude product, add a solution of aqueous sodium hydroxide (2.0 eq) and heat to reflux to hydrolyze the ester group.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

  • Purify the product by recrystallization or column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group important in this molecule?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly alters the electronic properties of the pyridine ring. This can enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in drug and agrochemical design.

Q2: I am observing a significant amount of a byproduct with a similar mass in my LC-MS analysis. What could it be?

In Route A, a common byproduct is the corresponding 3-halopyridine if the diazotization is performed in the presence of halide ions. In Route B, regioisomers can form during the cyclization, leading to products with a different substitution pattern on the pyridine ring. Careful control of reaction conditions and purification are essential to isolate the desired product.

Q3: Can I use a different oxidizing agent for the aromatization step in Route B?

Yes, several oxidizing agents can be used for the aromatization of dihydropyridines, including nitric acid, potassium permanganate, and air oxidation under certain conditions.[3] The choice of oxidant will depend on the substrate's sensitivity and the desired reaction conditions.

Q4: My final product is difficult to purify. Any suggestions?

2-Methyl-5-(trifluoromethyl)pyridin-3-ol is a polar molecule. Consider using a polar solvent system for column chromatography, such as ethyl acetate/hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be an effective purification method.

Q5: Is it possible to introduce the trifluoromethyl group at a later stage of the synthesis?

While possible, direct C-H trifluoromethylation of a pre-formed 2-methylpyridin-3-ol can be challenging and may lead to a mixture of regioisomers. It is generally more efficient to incorporate the trifluoromethyl group from a building block as outlined in the synthetic routes above.

References

  • Hofmann and Curtius Rearrangements - Organic Chemistry Tutor. (n.d.). Retrieved March 25, 2026, from [Link]

  • Curtius rearrangement - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol substitution

Welcome to the Technical Support Center for Pyridine Functionalization . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stereoelectronic challenges and optimization st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Functionalization . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stereoelectronic challenges and optimization strategies for substituting 2-Methyl-5-(trifluoromethyl)pyridin-3-ol .

This resource is tailored for drug development professionals and synthetic chemists, providing mechanistic insights, validated protocols, and targeted troubleshooting for the two most critical transformations of this building block: O-Alkylation (etherification) and O-Triflation (cross-coupling activation).

MODULE 1: Substrate Profiling & Mechanistic Causality

Understanding the intrinsic reactivity of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is the foundation of successful optimization. 3-Hydroxypyridines are notorious for existing as ambident anions under basic conditions, which traditionally leads to a problematic mixture of O-alkylated (ethers) and N-alkylated (pyridinium salts) products [1].

However, this specific substrate possesses two structural features that we can leverage to control regioselectivity:

  • Electronic Deactivation: The 5-trifluoromethyl (-CF 3​ ) group is strongly electron-withdrawing. It pulls electron density away from the pyridine ring, significantly reducing the nucleophilicity of the pyridine nitrogen.

  • Steric Shielding: The 2-methyl group provides direct steric hindrance adjacent to the nitrogen atom, physically blocking the trajectory of incoming electrophiles.

Because of these factors, the thermodynamic and kinetic balance is heavily tipped toward O-substitution .

Regio Substrate Deprotonated Intermediate (Ambident Anion) Factor1 5-CF3 Group (Inductive Electron Withdrawal) Substrate->Factor1 Factor2 2-Methyl Group (Steric Hindrance) Substrate->Factor2 Effect1 Decreases Pyridine N Nucleophilicity Factor1->Effect1 Effect2 Blocks N-Alkylation Trajectory Factor2->Effect2 Outcome O-Substitution Highly Favored (>95% Regioselectivity) Effect1->Outcome Effect2->Outcome

Mechanistic causality of regioselective O-substitution in 2-Me-5-CF3-pyridin-3-ol.

MODULE 2: O-Alkylation (Etherification) Workflows

O-alkylation is a primary route for incorporating this building block into larger pharmaceutical scaffolds [2]. While the substrate favors O-alkylation, improper base or solvent selection can force degradation or trace N-alkylation.

Standard Operating Protocol: Regioselective O-Alkylation

This protocol is a self-validating system: the color change during deprotonation and the specific aqueous wash ensure intermediate formation and solvent removal, respectively.

  • Preparation: Charge an oven-dried round-bottom flask with 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K 2​ CO 3​ (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Causality: K 2​ CO 3​ is a mild base that forms a tight ion pair with the phenoxide, favoring O-attack over N-attack compared to NaH.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C. Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (UV active, stains dark with KMnO 4​ ) should be consumed within 4–6 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve in EtOAc and wash with a 5% aqueous LiCl solution (if DMF was used instead of MeCN) or brine. Dry over Na 2​ SO 4​ and concentrate.

Quantitative Data: Condition Optimization

Table 1: Effect of Base and Solvent on O- vs. N-Alkylation Ratio

SolventBase (Equiv)Temp (°C)O-Alkylation (%)N-Alkylation (%)Degradation (%)
DMFNaH (1.5)0 to RT78%12%10%
DMFCs 2​ CO 3​ (2.0)6089%5%6%
MeCN K 2​ CO 3​ (2.0) 60 >95% <1% <4%
AcetoneK 2​ CO 3​ (2.0)Reflux85%2%13%

MODULE 3: O-Triflation for Cross-Coupling

Converting the hydroxyl group to a trifluoromethanesulfonate (triflate) activates the C-O bond for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [3].

Standard Operating Protocol: Mild O-Triflation
  • Preparation: Dissolve 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.15 M).

  • Base Addition: Add Triethylamine (Et 3​ N) or Diisopropylethylamine (DIPEA) (2.0 equiv). Cool the reaction strictly to 0 °C using an ice-water bath.

  • Activation: Dissolve Trifluoromethanesulfonic anhydride (Tf 2​ O) (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 20 minutes. Causality: Dilution and slow addition prevent local exothermic spikes that lead to tar formation and polymerization of the pyridine ring.

  • Reaction: Stir at 0 °C for 1.5 hours.

  • Workup: Quench the reaction cold by adding saturated aqueous NaHCO 3​ . Extract twice with DCM. Wash the combined organics with cold brine, dry over MgSO 4​ (avoid Na 2​ SO 4​ as it is less effective for DCM), and concentrate under reduced pressure at <30 °C to prevent triflate degradation.

Workflow Start 2-Methyl-5-(trifluoromethyl) pyridin-3-ol Goal Select Target Substitution Start->Goal Ether O-Alkylation (Ether) Goal->Ether Alkyl Halide Triflate O-Triflation (Cross-Coupling) Goal->Triflate Tf2O or PhNTf2 Base1 Base: K2CO3 Solvent: MeCN, 60°C Ether->Base1 Base2 Base: Et3N or DIPEA Solvent: DCM, 0°C Triflate->Base2 Prod1 3-Alkoxy-2-methyl-5- (trifluoromethyl)pyridine Base1->Prod1 Prod2 2-Methyl-5-(trifluoromethyl) pyridin-3-yl triflate Base2->Prod2

Decision tree and optimized conditions for divergent substitution workflows.

MODULE 4: Troubleshooting & FAQs

Q: My O-alkylation reaction in DMF is yielding a complex mixture with a highly polar spot stuck on the TLC baseline. What is happening? A: That polar baseline spot is almost certainly the N-alkylated pyridinium salt. While the 5-CF 3​ and 2-methyl groups strongly disfavor N-alkylation, using highly polar aprotic solvents (like DMF) combined with strong bases (like NaH) can strip the cation away from the phenoxide, creating a "naked" ambient anion that occasionally attacks via the nitrogen. Solution: Switch to a milder base (K 2​ CO 3​ ) in a slightly less polar solvent (MeCN) to maintain a tight ion pair, which physically shields the nitrogen and maximizes O-selectivity.

Q: During O-triflation, the reaction turns black immediately upon adding Tf 2​ O, and my isolated yield is <30%. How do I prevent this? A: Tf 2​ O is exceptionally reactive. If added neat or too quickly, the localized exothermic reaction causes the pyridine ring to polymerize or decompose, resulting in the black "tar" you are seeing. Solution: Ensure the Tf 2​ O is diluted in anhydrous DCM prior to addition, and add it dropwise over 20-30 minutes at strictly 0 °C. If the substrate remains overly sensitive, switch to the milder triflating agent N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf 2​ ) and run the reaction at room temperature.

Q: I am trying to perform an O-alkylation with a secondary alkyl bromide, but the reaction stalls at 20% conversion. Should I increase the temperature? A: Increasing the temperature with secondary alkyl halides often leads to E2 elimination of the halide (forming an alkene) rather than the desired S N​ 2 substitution. Solution: Instead of heating, add a catalytic amount of Sodium Iodide (NaI, 0.2 equiv) to perform an in situ Finkelstein reaction. This converts the secondary bromide into a more reactive secondary iodide, accelerating the S N​ 2 pathway at moderate temperatures.

Table 2: Rapid Troubleshooting Matrix for O-Triflation

Observed IssuePrimary CauseCorrective Action
Black tar formation Localized exotherm / Tf 2​ O neat additionDilute Tf 2​ O in DCM; add dropwise at 0 °C.
Incomplete conversion Moisture quenching the Tf 2​ OEnsure strictly anhydrous DCM and glassware; use 1.5 equiv Tf 2​ O.
Product degrades on silica Triflate instability on acidic silicaPre-treat silica gel with 1% Et 3​ N in hexanes before loading the column.

References

  • "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides", The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methyl-5-(trifluoromethyl)pyridin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methyl-5-(trifluoromethyl)pyridin-3-ol . While the trifluoromethyl (-CF3) group provides some electron-withdrawing stabilization to the pyridine ring, the hydroxyl (-OH) group is strongly activating. This makes the compound highly susceptible to autoxidation, radical dimerization, and degradation when exposed to ambient environmental factors.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the absolute integrity of your chemical inventory.

Troubleshooting & FAQs

Q1: Why does my solid batch of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol turn yellow or dark brown over time? A: This discoloration is the visual hallmark of oxidative degradation. Phenolic and pyridinol compounds undergo autoxidation via a radical mechanism. Ambient oxygen abstracts a hydrogen atom from the hydroxyl group, forming a highly reactive pyridinoxy radical. This initiation step is strongly catalyzed by ambient UV/visible light and trace transition metals (such as iron or copper)[1]. Once formed, these radicals either undergo further oxidation to form highly conjugated, colored quinones (pyridinediones) or couple together to form polymerized dimers, which manifest as a dark brown precipitate[2].

Q2: What is the optimal storage protocol for the solid compound to prevent this? A: To arrest the oxidative cascade, you must systematically eliminate all initiation factors: oxygen, light, and thermal energy. The compound must be stored under an atmosphere of inert gas to displace oxygen[3]. Argon is strictly preferred over Nitrogen because it is denser and effectively "blankets" the solid at the bottom of the vial. The compound must be housed in amber borosilicate glass to block photo-initiation and stored at -20°C to minimize the kinetic energy available for autoxidation[4].

Q3: How do I prevent rapid degradation when preparing stock solutions for my assays? A: Dissolving the compound dramatically increases molecular mobility and collision frequency with dissolved oxygen. To prevent solution-phase degradation:

  • Degas Solvents: Always use rigorously degassed solvents (via freeze-pump-thaw cycles or prolonged Argon sparging).

  • Control pH: Strictly avoid alkaline conditions. Deprotonation yields the pyridinolate anion, which is significantly more electron-rich and oxidizes orders of magnitude faster than the neutral species[2].

  • Use Antioxidants: If compatible with your downstream biological or chemical assay, supplement your stock solution with a sacrificial antioxidant like BHT (Butylated hydroxytoluene) at 0.1% w/v to intercept stray radicals.

Q4: How can I validate the integrity of my stored batch before a critical experiment? A: Visual inspection is an insufficient metric, as early-stage radical formation does not always produce visible color changes. Every rigorous experimental workflow must be a self-validating system. Before using a stored batch, validate it via:

  • HPLC-UV: Screen for the emergence of new peaks at higher retention times (indicating non-polar dimers) or altered UV absorption profiles characteristic of quinones.

  • 1H NMR: Analyze the spectrum for the disappearance of the characteristic aromatic protons or the presence of broadened baseline peaks, which indicate the formation of paramagnetic radical species or polymeric aggregates.

Quantitative Data: Storage Conditions & Expected Shelf-Life

The following table summarizes the causal relationship between storage environments and the degradation kinetics of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

Storage ConditionAtmosphereTemp (°C)Light ExposureEstimated Shelf-Life (Purity >98%)Primary Degradation Risk
Ideal (Glovebox/Schlenk) Argon-20°CDark (Amber Vial)> 24 monthsNegligible
Standard Freezer Air-20°CDark6 - 8 monthsSlow surface oxidation
Standard Refrigerator Air4°CDark< 3 monthsThermal & oxygen-driven radical formation
Benchtop (Solid) Air20°CAmbient Light< 2 weeksRapid photo-oxidation to quinones
Solution (e.g., DMSO) Air20°CAmbient Light< 48 hoursAccelerated radical dimerization

Experimental Protocols: Inert Storage & Handling Workflow

To guarantee the longevity of your compound, follow this step-by-step methodology for inert packaging.

Materials Needed: Amber borosilicate vials, PTFE-lined caps, Parafilm, Argon gas source (Schlenk line or Glovebox), and a non-metallic spatula.

  • Glassware Preparation: Pre-dry amber glass vials in an oven at 120°C for 2 hours to remove microscopic surface moisture. Allow them to cool in a desiccator.

  • Eliminate Metal Catalysis: Transfer the vials to an Argon-filled glovebox. Dispense the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol using exclusively a PTFE or ceramic spatula . Crucial: Stainless steel spatulas can introduce trace iron/copper, which act as potent catalysts for phenol-to-quinone oxidation[1].

  • Atmospheric Purging (If using a Schlenk Line): Place the solid in the vial and attach it to the Schlenk line. Apply vacuum (0.1 mbar) for 30 seconds, then backfill with Argon. Repeat this vacuum-purge cycle three times to ensure complete oxygen displacement[3].

  • Sealing: Seal the vial tightly with a PTFE-lined cap. PTFE is required as rubber septa are permeable to oxygen over long durations.

  • Secondary Barrier: Wrap the cap junction tightly with Parafilm to create a secondary barrier against oxygen and moisture ingress.

  • Storage: Immediately transfer the sealed vial to a desiccated container stored at -20°C.

Mechanistic & Workflow Visualizations

OxidationPathway Start 2-Methyl-5-(CF3)pyridin-3-ol (Colorless) Initiation O2 / Light / Trace Cu or Fe (Initiation) Start->Initiation Exposure Radical Pyridinoxy Radical (Reactive Intermediate) Initiation->Radical Hydrogen Abstraction Quinone Pyridinedione / Quinone (Yellow/Brown) Radical->Quinone Further Oxidation Dimer Polymerized Dimers (Dark Brown Precipitate) Radical->Dimer Radical Coupling

Logical pathway of pyridinol oxidative degradation to quinones and dimers.

StorageWorkflow Step1 Solid Compound in Amber Vial Step2 Transfer to Glovebox or Schlenk Line Step1->Step2 Step3 Purge with Argon (3x) to Remove O2 Step2->Step3 Step4 Seal with PTFE Cap & Parafilm Step3->Step4 Step5 Store at -20°C (Desiccated) Step4->Step5

Step-by-step workflow for the inert storage of air-sensitive pyridinols.

References

  • [3] GUIDELINE: Storage Considerations for Pyrophoric and Reactive Chemicals. University of Utah Occupational and Environmental Health and Safety. URL: [Link]

  • [2] Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (PMC). URL:[Link]

  • [1] Response Surface Methodology Approach to Evaluate the Effect of Transition Metals and Oxygen on Photo-Degradation. National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. Due to the amphoteric nature of the pyridinol core and the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) group, standard purification techniques often yield poor recovery and purity. This center provides causality-driven troubleshooting, self-validating protocols, and diagnostic workflows to ensure successful isolation.

Physicochemical Causality & Chromatographic Behavior

Understanding the intrinsic properties of your target molecule is the first step in designing a successful purification strategy. The table below summarizes how the functional groups of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol dictate its behavior during chromatography.

ParameterExpected BehaviorMechanistic Causality
UV Absorbance ( λmax​ ) Weak visibility at 254 nmThe -CF₃ group withdraws π -electron density from the pyridine ring, causing a hypsochromic (blue) shift[1].
Normal Phase Rf​ ~0.30 (Hexane/EtOAc 3:1)Intermolecular hydrogen bonding between the C3-OH and silica silanols significantly retards elution[2].
RP-HPLC Modifier Requires 0.1% Formic or Phosphoric AcidLowers mobile phase pH to protonate the basic pyridine nitrogen, neutralizing secondary ion-exchange interactions[3].
Solvent Trapping High affinity for non-polar solventsThe crystal lattice easily accommodates non-polar hydrocarbon chains (e.g., hexanes); requires extended high-vacuum drying[1][2].

Diagnostic Purification Workflow

Use the following decision matrix to determine the optimal purification route based on the impurity profile of your crude mixture.

PurificationWorkflow Start Crude 2-Methyl-5-(trifluoromethyl) pyridin-3-ol Mixture TLC TLC & LC-MS Profiling (Identify Impurities) Start->TLC Decision1 Major Impurity Type? TLC->Decision1 Polar Polar Byproducts (e.g., unreacted pyridinols) Decision1->Polar High polarity NonPolar Non-Polar Byproducts (e.g., over-alkylated) Decision1->NonPolar Low polarity RP_HPLC Reverse-Phase HPLC (Low Silanol Column) Polar->RP_HPLC Silica Normal Phase Silica (Hexane/EtOAc Gradient) NonPolar->Silica Cryst Recrystallization (Hexane/EtOAc) RP_HPLC->Cryst Silica->Cryst Pure Pure Target Compound (>98% Purity) Cryst->Pure

Diagnostic workflow for the purification of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol mixtures.

Troubleshooting FAQs

Q1: Why is my product nearly invisible under standard 254 nm UV light on silica TLC plates? Causality: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group depletes electron density from the pyridine π -system. This significantly reduces its molar absorptivity and causes a hypsochromic shift in UV absorbance, making it a poor UV absorber at 254 nm[1]. Solution: Do not rely solely on UV light. Expose the TLC plate to an Iodine vapor chamber, which forms visible yellow-brown charge-transfer complexes with the aromatic ring[1]. Alternatively, use a Potassium Permanganate (KMnO₄) stain; the oxidizable hydroxyl group will rapidly reduce the permanganate, yielding a bright yellow spot on a purple background[1].

Q2: During normal-phase flash chromatography, my product streaks severely across the column. How can I fix this? Causality: Streaking is caused by strong, unshielded hydrogen bonding between the free hydroxyl group (-OH) at the 3-position and the free silanol groups on the silica stationary phase. Additionally, the basic pyridine nitrogen can undergo secondary ion-exchange interactions with acidic silanols. Solution: Utilize a standardized Hexane/Ethyl Acetate gradient and ensure the crude material is properly dry-loaded onto silica to maintain a tight initial band[2]. If streaking persists, adding 1% acetic acid to the mobile phase will protonate the silanols and sharpen the elution profile.

Q3: I am transitioning to preparative Reverse-Phase HPLC (RP-HPLC) to remove closely related impurities. Why am I seeing severe peak tailing on my standard C18 column? Causality: Standard C18 columns often possess residual silanol activity that interacts strongly with the basic pyridine nitrogen, causing the analyte to partition unevenly and tail[3]. Solution: Switch to a specialized reverse-phase column engineered for low silanol activity (e.g., Newcrom R1)[3]. Furthermore, the mobile phase must be strictly buffered. Use Acetonitrile (MeCN) and Water supplemented with 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for LC-MS compatibility) to protonate the pyridine nitrogen, ensuring a sharp, symmetrical peak[3].

Q4: How can I remove residual non-polar solvents (like hexanes) that persist in the NMR spectrum after chromatography? Causality: Fluorinated pyridines frequently trap non-polar solvents within their crystal lattice or form loose solvates during concentration[1]. Solution: After initial rotary evaporation, dissolve the resulting residue in a minimal amount of a volatile, easily removable solvent (such as dichloromethane), and re-concentrate. Finally, dry the sample under high vacuum (e.g., <4.0 mmHg) for an extended period (12-24 hours) to break the solvate and remove residual traces[1][2].

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography Optimization

Objective: Isolate 2-Methyl-5-(trifluoromethyl)pyridin-3-ol from non-polar over-alkylated or fluorinated byproducts.

  • TLC Validation (Self-Validation Checkpoint): Spot the crude mixture on a silica TLC plate. Elute with Hexane/EtOAc (3:1).

    • Validation: If the target Rf​ is not between 0.25–0.35, adjust the EtOAc concentration in 5% increments. Do not proceed to column packing until this Rf​ is achieved, ensuring scalable separation.

  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM). Add silica gel (mass equal to 2x the crude mass). Evaporate the DCM completely under reduced pressure.

    • Causality: The crude mixture is often an oil; wet-loading would cause immediate band broadening. Dry-loading ensures a narrow initial elution band[2].

  • Column Packing & Elution: Pack the column with silica gel using the optimized Hexane/EtOAc mixture. Load the dry silica-sample powder onto the column head. Elute using a step gradient (e.g., 5 column volumes of 4:1, followed by 3:1)[2].

  • Fraction Analysis & Recovery: Analyze fractions via TLC (visualized with Iodine vapor). Pool product-containing fractions, concentrate under reduced pressure, and dry under high vacuum (<4.0 mmHg) for 12 hours to remove trapped hexanes[1][2].

Protocol B: Preparative RP-HPLC Isolation

Objective: Remove closely eluting polar impurities (e.g., unreacted pyridinols) with high precision.

  • Analytical Scout Run (Self-Validation Checkpoint): Inject 5 µL of a 1 mg/mL crude solution onto an analytical low-silanol RP column (e.g., Newcrom R1)[3]. Run a gradient of 10% to 90% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Validation: Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , verify the acid modifier concentration before scaling up, as tailing will ruin preparative resolution[3].

  • Preparative Injection: Scale the gradient to a preparative column. Inject the crude sample dissolved in the initial mobile phase conditions (10% MeCN) to induce on-column focusing.

  • Fraction Collection & Lyophilization: Collect fractions based on UV (if detectable) or MS triggering. Freeze the pooled fractions and lyophilize.

    • Causality: Rotary evaporation of aqueous fractions can cause thermal degradation of the pyridinol; lyophilization preserves the structural integrity and yields a fluffy, easily handled powder.

References

  • Title: Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | Source: SIELC | URL: [Link]

  • Title: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates | Source: Organic Syntheses | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating In Vitro Toxicity Assays for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Derivatives: A Comparative Guide

The Analytical Challenge of Trifluoromethylpyridines Trifluoromethylpyridine (TFMP) derivatives, such as 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, are critical building blocks in the design of modern agrochemicals and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives, such as 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, are critical building blocks in the design of modern agrochemicals and pharmaceuticals. The addition of the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group significantly enhances membrane permeability and metabolic stability 1[1].

However, these exact physicochemical properties complicate in vitro toxicity screening. TFMP compounds are prone to accumulating in lipid-rich organelles like mitochondria, where they can uncouple oxidative phosphorylation or induce oxidative stress, leading to downstream hepatotoxicity or neurotoxicity 2[2]. As an Application Scientist, I frequently observe researchers relying on a single viability assay (like MTT), which often leads to skewed data. Because TFMPs can directly interact with mitochondrial enzymes, a single-assay approach cannot distinguish between transient metabolic suppression and true cell death.

To establish a robust toxicity profile, researchers must cross-validate findings using orthogonal methods: quantifying ATP levels, measuring mitochondrial reductase activity, and assessing structural membrane integrity.

Mechanistic Insights: Why Assay Choice Matters

When a cell is exposed to a toxic TFMP derivative, cell death is rarely instantaneous. The compound typically disrupts mitochondrial function first, causing a rapid drop in ATP. At this stage, the cell membrane remains intact. If you solely measure Lactate Dehydrogenase (LDH) release at this early time point, the compound will appear non-toxic. Conversely, if the compound directly inhibits reductase enzymes without killing the cell, the MTT assay will yield a false-positive for cytotoxicity 3[3].

ToxicityPathway TFMP 2-Methyl-5-(CF3)pyridin-3-ol Mito Mitochondrial Dysfunction TFMP->Mito Lipophilic Penetration MTT_Drop Decreased MTT Reduction (False Positive Risk) Mito->MTT_Drop Enzyme Inhibition ATP_Drop Rapid ATP Depletion (True Metabolic Arrest) Mito->ATP_Drop OxPhos Uncoupling ROS ROS Generation & Lipid Peroxidation Mito->ROS Membrane Loss of Membrane Integrity ROS->Membrane LDH_Release LDH Release (Confirmed Necrosis) Membrane->LDH_Release Cytosolic Leakage

Mechanistic pathway of TFMP-induced cytotoxicity and corresponding assay detection points.

Comparative Analysis of Cytotoxicity Platforms

To objectively evaluate the toxicity of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol derivatives, we compare three industry-standard assays. The table below synthesizes their performance metrics specifically for screening lipophilic pyridine compounds.

Assay PlatformTarget BiomarkerDetection MethodSensitivity LimitAdvantages for TFMP ScreeningLimitations & Interferences
CellTiter-Glo® 2.0 Intracellular ATPLuminescence~15 cells/wellRapidly detects mitochondrial uncoupling; homogeneous "add-mix-measure" format.ATP depletion may precede actual structural cell death.
MTT Assay Mitochondrial ReductasesAbsorbance (570 nm)~1,000 cells/wellCost-effective; establishes baseline metabolic activity.TFMP derivatives may directly inhibit dehydrogenases, causing false positives.
LDH Release Cytosolic LDHAbsorbance (490 nm)~500 cells/wellDirectly measures membrane rupture (true necrosis/late apoptosis).Misses early-stage cytostatic effects or isolated mitochondrial toxicity.

Self-Validating Multiplex Protocol: ATP & LDH Release

To eliminate the blind spots of individual assays, the most rigorous approach is to multiplex LDH release (membrane integrity) and ATP quantitation (metabolic viability) from the same sample well.

Why this is a self-validating system: By incorporating both a mitochondrial uncoupler (FCCP) and a membrane detergent (Triton X-100), this protocol internally verifies that the assays are specifically detecting their target biomarkers, eliminating false positives caused by chemical interference from the TFMP scaffold.

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Seed HepG2 cells at 10,000 cells/well in 100 µL of complete DMEM into a 96-well opaque-walled plate with a clear bottom.

  • Causality: HepG2 cells retain xenobiotic metabolism capabilities, making them ideal for evaluating the hepatotoxic potential of pyridine derivatives 4[4]. Opaque walls prevent luminescent cross-talk during the ATP read, while clear bottoms allow for microscopic inspection.

Step 2: Compound Dosing & Internal Controls

  • Prepare a serial dilution of the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol derivative (1 µM to 300 µM) in culture media (final DMSO < 0.1%).

  • Include the following critical controls to validate the mechanism:

    • Vehicle Control: 0.1% DMSO (Establishes baseline viability).

    • Metabolic Control: 50 µM FCCP (Uncouples mitochondria; should drop ATP without immediate LDH release).

    • Lysis Control: 0.1% Triton X-100 added 45 minutes prior to readout (Forces 100% LDH release).

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 3: LDH Release Assay (Membrane Integrity)

  • Gently centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells.

  • Transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes, then measure absorbance at 490 nm.

  • Causality: Removing the supernatant isolates the released LDH from the intracellular pool, preventing the highly lipophilic TFMP compound inside the intact cells from interfering with the colorimetric readout.

Step 4: ATP Quantitation (Metabolic Viability)

  • To the remaining 50 µL of media and cells in the original opaque plate, add 50 µL of CellTiter-Glo® 2.0 Reagent.

  • Causality: The reagent contains a proprietary lysis buffer that immediately ruptures the cells, releasing intracellular ATP to react with the Ultra-Glo™ Luciferase5[5].

  • Mix vigorously on an orbital shaker for 2 minutes to ensure complete lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

AssayWorkflow Seed Seed HepG2 Cells (Internal Control Included) Dose Dose: 2-Methyl-5-(CF3)pyridin-3-ol + Vehicle/Positive Controls Seed->Dose Split Supernatant vs. Cell Lysate Dose->Split LDH LDH Assay (Supernatant) Absorbance 490nm Split->LDH Transfer 50µL ATP CellTiter-Glo (Lysate) Luminescence Split->ATP Add Reagent 1:1 Analysis Cross-Validation (Necrosis vs. Metabolic Arrest) LDH->Analysis ATP->Analysis

Multiplexed workflow for cross-validating LDH and ATP assays from a single sample well.

Conclusion

When evaluating the in vitro toxicity of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol derivatives, relying on a single assay can obscure the true mechanism of action. By multiplexing an ATP-dependent luminescent assay with a membrane-integrity colorimetric assay, researchers can confidently distinguish between compounds that cause transient metabolic suppression and those that induce irreversible cellular necrosis.

References

  • 1 - Journal of Agricultural and Food Chemistry (ACS) 2.2 - MDPI 3.4 - PubMed 4.3 - IntechOpen 5.5 - Promega

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)pyridin-3-ol

As a Senior Application Scientist, I frequently consult on the safe integration of fluorinated heterocycles into drug discovery pipelines. 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (CAS: 1402671-55-9) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of fluorinated heterocycles into drug discovery pipelines. 2-Methyl-5-(trifluoromethyl)pyridin-3-ol (CAS: 1402671-55-9) is a highly versatile building block, but its structural motifs—specifically the electron-withdrawing trifluoromethyl (-CF3) group paired with a phenolic hydroxyl—present unique handling challenges.

The -CF3 group significantly enhances the molecule's lipophilicity, which, while beneficial for drug target binding, also facilitates rapid dermal and mucosal absorption[1]. Consequently, standard laboratory safety protocols must be elevated to prevent systemic exposure. This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of this compound.

I. Quantitative Hazard Profile & Mechanistic Causality

Understanding why a chemical is dangerous is the first step in designing an effective defense. The table below synthesizes the hazard classifications for structurally analogous fluorinated pyridinols and the mechanistic reasoning behind them.

Property / HazardGHS ClassificationMechanistic Causality & Operational Implication
Acute Toxicity (Oral/Inhalation) Category 3/4 (H301, H332)The fluorinated pyridine ring mimics biological substrates, increasing toxicity risks[1]. Requires strict respiratory barrier protection.
Skin Corrosion / Irritation Category 2 (H315)The acidic phenolic -OH group causes localized protein denaturation on contact[2]. Necessitates multi-layer glove protocols.
Serious Eye Damage Category 2A (H319)High affinity for aqueous mucosal membranes leads to severe irritation[2]. Mandates tight-fitting splash goggles.
Environmental Hazard Chronic Category 3 (H412)Fluorinated compounds are highly persistent in aqueous environments[3]. Dictates specialized halogenated waste streams.

II. Personal Protective Equipment (PPE) Architecture

Do not rely on generic PPE. The selection below is engineered specifically for the physicochemical properties of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol.

1. Hand Protection: The Double-Glove Matrix

  • Protocol: Don a 4-mil nitrile inner glove followed by an 8-mil neoprene outer glove[4].

  • Causality: Nitrile provides excellent tactile sensitivity for delicate manipulations (e.g., handling micro-spatulas). However, fluorinated pyridines can permeate thin nitrile over time. Neoprene offers superior, broad-spectrum resistance against halogenated aromatics and the polar aprotic solvents (like DMF or DMSO) typically used to dissolve them.

2. Respiratory Protection: Source Containment

  • Protocol: Conduct all open-vessel handling within a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood with a minimum face velocity of 0.5 m/s. If engineering controls are compromised, a half-face respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory[4].

  • Causality: While solid at room temperature, the compound can form fine, highly irritating dust. The OV/AG cartridge neutralizes both the volatile organic components and any acidic vapors generated by the pyridin-3-ol moiety.

3. Ocular and Dermal Barriers

  • Protocol: Wear indirect-vented chemical splash goggles (not standard safety glasses) and a flame-resistant (FR) lab coat with knit cuffs[4].

  • Causality: Indirect venting prevents aerosolized fluorinated dust from bypassing the eyewear. Knit cuffs prevent the sleeves from dragging across contaminated surfaces, mitigating secondary dermal exposure.

III. Operational Workflow: Dispensing and Reaction Setup

To maintain scientific integrity and personnel safety, every protocol must be a self-validating system. This workflow ensures that exposure risks are mitigated before they can materialize.

Step 1: Environmental Verification Before opening the reagent bottle, verify the fume hood monitor reads ≥0.5 m/s. Validation: Tape a small piece of Kimwipe to the sash; it should pull inward steadily.

Step 2: Static Dissipation Place the reagent bottle and the receiving flask on an anti-static mat. Causality: Fluorinated powders are highly prone to static buildup. A static discharge can aerosolize the toxic powder directly into the operator's breathing zone or ignite flammable solvent vapors[3].

Step 3: Inert Transfer Purge the receiving vessel with Argon for 3 minutes. Weigh the 2-Methyl-5-(trifluoromethyl)pyridin-3-ol using a closed-system analytical balance. Causality: Argon prevents oxidative degradation of the pyridinol and mitigates flammability risks associated with organic solvents used in the process.

Step 4: Solvent Quenching (Dust Mitigation) Instead of transferring dry powder between hoods, dissolve the pre-weighed solid in an anhydrous aprotic solvent (e.g., THF or DMF) within the weighing enclosure. Causality: Liquid transfer via a gas-tight syringe eliminates dust generation and drastically reduces inhalation risks during transport to the reaction manifold.

G Step1 1. PPE & Fume Hood Verification Step2 2. Static Dissipation & Weighing Step1->Step2 Validated Step3 3. Solvent Quenching (Dust Mitigation) Step2->Step3 Weighed Decision Spill Occurred During Transfer? Step3->Decision Transport Emergency Emergency Response: Evacuate & Contain Decision->Emergency Yes Reaction 4. Syringe Transfer to Reaction Manifold Decision->Reaction No

Operational workflow and risk mitigation pathway for handling fluorinated pyridinols.

IV. Emergency Spill Response & Decontamination Protocol

If a spill occurs, immediate and calculated action is required to prevent aerosolization and dermal contact.

Step 1: Isolation & Evacuation Immediately alert personnel and evacuate the immediate 5-meter radius. Maximize fume hood exhaust[3].

Step 2: Inert Containment Do not use water. Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth or sand[2]. Causality: Adding water to concentrated fluorinated organics can sometimes trigger exothermic phase separations or spread the contaminant. Inert absorbents physically trap the compound without chemical interaction.

Step 3: Mechanical Collection Using non-sparking polypropylene tools, scoop the absorbed matrix into a heavy-duty, sealable High-Density Polyethylene (HDPE) waste container[3].

Step 4: Chemical Decontamination Swab the spill surface with a 5% sodium bicarbonate (NaHCO3) solution. Causality: The mild base neutralizes any residual acidic phenolic protons from the pyridin-3-ol, rendering the surface safe for standard cleaning.

V. Waste Disposal Plan

  • Segregation: Never mix fluorinated pyridine waste with standard organic waste. The strong C-F bonds require specialized high-temperature incineration to prevent the release of toxic hydrogen fluoride (HF) gas into the atmosphere[3].

  • Labeling: Label clearly as "Halogenated Organic Waste - Contains Fluorinated Pyridines (Toxic/Irritant)".

  • Storage: Store in a vented, explosion-proof cabinet until collected by a certified hazardous waste contractor[2].

VI. References[4] Title: Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. Source: ChemicalBook. URL: 2]">https://www.chemicalbook.com[2] Title: SAFETY DATA SHEET: 4-(Trifluoromethyl)pyridine. Source: Thermo Fisher Scientific. URL: 3]">https://www.thermofisher.com[3] Title: An In-depth Technical Guide to the Safety and Handling of Methyl 2,6-difluoropyridine-3-carboxylate. Source: BenchChem. URL: 1]">https://www.benchchem.com[1] Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Source: ResearchGate. URL: https://www.researchgate.net

Sources

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